molecular formula C9H8N2O6 B2620712 2-(Carboxymethylamino)-4-nitrobenzoic acid CAS No. 108302-73-4

2-(Carboxymethylamino)-4-nitrobenzoic acid

Cat. No. B2620712
CAS RN: 108302-73-4
M. Wt: 240.171
InChI Key: ZNPDQLNSPHZPLC-UHFFFAOYSA-N
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Description

“2-(Carboxymethylamino)-4-nitrobenzoic acid” is a derivative of glycine . It has a molecular weight of 209.203 .


Synthesis Analysis

The synthesis of similar compounds involves reactions starting from nitro compounds . An improved synthesis method has been reported, which starts from 2-chlorobenzoic acids .

Scientific Research Applications

Synthesis of Carboxylic Esters

2-(Carboxymethylamino)-4-nitrobenzoic acid, through its derivatives, has been explored for the synthesis of carboxylic esters. A new condensation reaction for creating carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols using 2-methyl-6-nitrobenzoic anhydride has shown excellent yields and high chemoselectivities. This process, facilitated by triethylamine and a catalytic amount of 4-(dimethylamino)pyridine, highlights the utility of nitrobenzoic acid derivatives in ester synthesis (Shiina et al., 2002).

Synthesis of Carboxylic Esters and Lactones

Additionally, the effective use of benzoic anhydride and its derivatives for synthesizing carboxylic esters and lactones has been demonstrated. Using 2-methyl-6-nitrobenzoic anhydride with triethylamine and a basic catalyst, such as 4-(dimethylamino)pyridine, various carboxylic esters can be obtained at room temperature with excellent yields. This methodology also applies to the synthesis of lactones from omega-hydroxycarboxylic acids, showing the versatility of nitrobenzoic acid derivatives in chemical synthesis (Shiina et al., 2004).

Solid-State Versatility in Molecular Salts/Cocrystals

The solid-state versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, a derivative of this compound, emphasizes the role of halogen bonds alongside hydrogen bonds in crystal engineering. This study showcases the structural and functional diversity attainable through careful manipulation of nitrobenzoic acid derivatives, contributing to the development of antiviral agents and enhancing the immune response in immune deficiency diseases (Oruganti et al., 2017).

Anticonvulsant Activities of Metal Complexes

Research into Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a compound related to this compound, has yielded insights into their anticonvulsant activities. The unique bonding features and physical properties of these complexes suggest potential for chemical and physical insights into their mechanisms of action (D'angelo et al., 2008).

properties

IUPAC Name

2-(carboxymethylamino)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c12-8(13)4-10-7-3-5(11(16)17)1-2-6(7)9(14)15/h1-3,10H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDQLNSPHZPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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